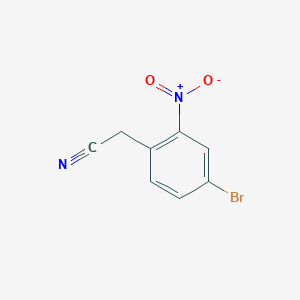

2-(4-Bromo-2-nitrophenyl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

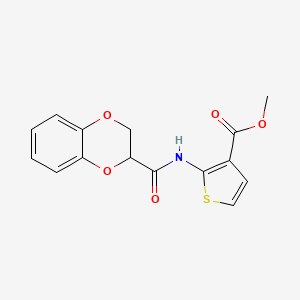

2-(4-Bromo-2-nitrophenyl)acetonitrile is a chemical compound with the molecular formula C8H5BrN2O2 . It is a derivative of acetonitrile, a compound where a methyl group is directly bonded to a cyano group .

Molecular Structure Analysis

The molecular structure of 2-(4-Bromo-2-nitrophenyl)acetonitrile consists of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an acetonitrile group .Applications De Recherche Scientifique

1. Chemical Synthesis and Rearrangements

2-(4-Bromo-2-nitrophenyl)acetonitrile is involved in chemical reactions leading to valuable 2-nitro substituted aniline derivatives. An example is its use in the Smiles rearrangement, which occurs during borane reduction of 2-aryloxy-2-methylpropionamides, as observed by Buchstaller and Anlauf (2004) (Buchstaller & Anlauf, 2004).

2. Organic Electrochemistry

This chemical compound has applications in organic electrochemistry. For instance, Louault, D'amours, and Bélanger (2008) described the simultaneous electrochemical grafting of substituted aryl groups, including 4-bromo-2-nitrophenyl, onto glassy carbon electrodes (Louault, D'amours & Bélanger, 2008).

3. Enantiomeric Resolution

The compound plays a role in the enantiomeric resolution of closely related substances. Ali et al. (2016) used a derivative of 4-nitrophenyl in their study to achieve enantiomeric resolution of specific stereomers (Ali et al., 2016).

4. Kinetics and Thermodynamics Studies

It is also employed in the study of kinetics and thermodynamics in chemical reactions. For example, Minksztym and Jarczewski (2004) explored the kinetics of proton transfer reactions involving derivatives of 4-nitrophenyl in acetonitrile (Minksztym & Jarczewski, 2004).

5. Medicinal Chemistry

In the field of medicinal chemistry, Lei et al. (2015) described the synthesis of a compound from 2-(4-nitrophenyl)acetonitrile, which is an intermediate in the creation of PI3K/mTOR inhibitors (Lei et al., 2015).

6. Spectroscopy and Structural Analysis

Binev et al. (2000) conducted a study on the structure of (4-nitrophenyl)acetonitrile and its carbanion, using IR spectra and ab initio force field calculations, which illustrates the compound's relevance in spectroscopic and structural analysis (Binev et al., 2000).

7. Material Science

In material science, Adenier et al. (2005) discussed the grafting of nitrophenyl groups, including 4-nitrophenyl, onto carbon and metallic surfaces without electrochemical induction, demonstrating its utility in surface modification and material science applications (Adenier et al., 2005).

Propriétés

IUPAC Name |

2-(4-bromo-2-nitrophenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-2-1-6(3-4-10)8(5-7)11(12)13/h1-2,5H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPDAFQIOVPKPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-2-nitrophenyl)acetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,4-Dichlorophenyl)[3-phenoxy-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2803234.png)

![6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2803237.png)

![Methyl 2-[({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}oxy)methyl]furan-3-carboxylate](/img/structure/B2803240.png)

![1-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2803245.png)

![3-[[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]-1-methylpyrazin-2-one](/img/structure/B2803248.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2803249.png)

![2-Ethoxy-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone](/img/structure/B2803250.png)

![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2803251.png)